molecular formula C17H15NO B8520939 1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)prop-2-en-1-one CAS No. 62236-24-2

1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)prop-2-en-1-one

Cat. No. B8520939
Key on ui cas rn: 62236-24-2
M. Wt: 249.31 g/mol
InChI Key: UTLJSPTTXSDGLR-UHFFFAOYSA-N
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Patent
US04153789

Procedure details

A mixture comprising 4.0 g of 3-phenylindoline, 40 ml of benzene, 5 ml of triethylamine and 4.0 g of acryloylchloride was stirred at 10°-15° C. for 15 minutes. The mixture was then washed with water, the benzene solution dried and the solvent removed. 4.1 G of resin which was crystallized from ether to give 2.3 g of the desired N-acryloyl-3-phenylindoline which was found to have a melting point of 77°-8° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=CC=CC=1.[C:22](Cl)(=[O:25])[CH:23]=[CH2:24]>C(N(CC)CC)C>[C:22]([N:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8]1)(=[O:25])[CH:23]=[CH2:24]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CNC2=CC=CC=C12
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 10°-15° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the benzene solution dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
4.1 G of resin which was crystallized from ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)(=O)N1CC(C2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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